Tert-butyl (4-chloro-3-cyanophenyl)carbamate CAS 1495798-36-1 properties
Tert-butyl (4-chloro-3-cyanophenyl)carbamate CAS 1495798-36-1 properties
CAS 1495798-36-1 | Strategic Intermediate for Medicinal Chemistry
Abstract
Tert-butyl (4-chloro-3-cyanophenyl)carbamate (CAS 1495798-36-1) is a specialized nitrogen-protected aniline derivative used as a high-value building block in the synthesis of small molecule therapeutics. Structurally comprising a tert-butoxycarbonyl (Boc) protected amino group on a 4-chloro-3-cyanobenzene scaffold, this compound serves as a stable, lipophilic precursor for introducing the pharmacologically active 3-cyano-4-chlorophenyl moiety. It finds critical application in the development of ATP Citrate Lyase (ACLY) inhibitors, kinase inhibitors, and androgen receptor antagonists, where the cyano-chloro motif provides essential electronic modulation and binding interactions.
Chemical Identity & Physicochemical Characterization[1][2]
This compound represents a "masked" form of 5-amino-2-chlorobenzonitrile, allowing researchers to perform transformations on the aromatic ring (such as lithiation or transition-metal catalyzed couplings) that would otherwise be incompatible with a free primary amine.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl N-(4-chloro-3-cyanophenyl)carbamate |
| Common Name | N-Boc-4-chloro-3-cyanoaniline |
| CAS Number | 1495798-36-1 |
| Molecular Formula | C₁₂H₁₃ClN₂O₂ |
| Molecular Weight | 252.70 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol; Insoluble in Water |
| Purity Standard | ≥98.0% (HPLC) |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)C#N |
Strategic Applications in Drug Discovery
The utility of Tert-butyl (4-chloro-3-cyanophenyl)carbamate lies in its ability to deliver the 3-cyano-4-chlorophenyl pharmacophore while preventing side reactions typical of free anilines (e.g., oxidation, N-alkylation).
2.1 Targeted Therapeutic Areas
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ATP Citrate Lyase (ACLY) Inhibitors: Recent patent literature (e.g., WO2020097408) identifies this scaffold as a key intermediate in synthesizing inhibitors for metabolic disorders and oncology. The cyano group acts as a hydrogen bond acceptor, while the chlorine atom fills hydrophobic pockets in the target protein.
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Androgen Receptor Antagonists: The 3-cyano-4-chlorophenyl motif is electronically similar to the 3-trifluoromethyl-4-cyanophenyl group found in blockbuster drugs like Enzalutamide. This intermediate allows for Structure-Activity Relationship (SAR) exploration of the "Warhead" region of these antagonists.
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Kinase Inhibition: Used to synthesize Type II kinase inhibitors where the aniline nitrogen forms a critical hinge-binding interaction after deprotection.
2.2 Synthetic Utility[1]
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Orthogonal Protection: The Boc group is stable to basic conditions (e.g., LiHMDS, K2CO3), allowing for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling on the phenyl ring without affecting the amine.
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Directed Lithiation: The Boc-amino group can act as a Directed Ortho Metalation (DoM) group, although the presence of the cyano and chloro groups makes the ring highly electron-deficient, often directing nucleophiles to the position para to the fluorine (if present) or facilitating halogen exchange.
Synthesis & Reaction Mechanism[2][4][6][7]
The synthesis involves the chemoselective protection of 5-amino-2-chlorobenzonitrile using Di-tert-butyl dicarbonate (Boc₂O). While simple in theory, the electron-withdrawing nature of the cyano and chloro groups reduces the nucleophilicity of the amine, often requiring catalysis or elevated temperatures.
3.1 Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of Boc₂O, followed by the elimination of tert-butanol and CO₂.
Figure 1: Mechanistic workflow for the Boc-protection of electron-deficient anilines.
3.2 Experimental Protocol
Objective: Synthesis of Tert-butyl (4-chloro-3-cyanophenyl)carbamate on a 5g scale.
Reagents:
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Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq) - Critical for catalyzing electron-poor anilines.
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Triethylamine (TEA) (1.5 eq)
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Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology:
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-amino-2-chlorobenzonitrile (5.0 g, 32.8 mmol) in anhydrous DCM (50 mL).
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Activation: Add Triethylamine (6.9 mL, 49.2 mmol) and DMAP (0.4 g, 3.28 mmol). Stir at room temperature for 10 minutes to deprotonate/activate the amine.
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Addition: Dissolve Boc₂O (8.6 g, 39.4 mmol) in DCM (20 mL) and add dropwise to the reaction mixture over 15 minutes.
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Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting amine spot (lower Rf) should disappear.
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Note: If reaction is sluggish due to electron withdrawal, switch solvent to THF and reflux at 60°C for 4 hours.
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Work-up: Quench with water (50 mL). Separate the organic layer and wash successively with 1M HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine.
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Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude residue is typically a solid. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-20% EtOAc in Hexanes) to yield the pure carbamate.
Quality Control & Impurity Profiling
For drug development applications, rigorous QC is required to ensure the absence of the toxic parent aniline and residual Boc₂O.
Table 2: Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18 Column, ACN/H₂O Gradient) | > 98.0% Area |
| Identification | 1H NMR (DMSO-d6) | Confirms structure; No missing protons. |
| Residual Amine | HPLC / TLC | < 0.1% (5-Amino-2-chlorobenzonitrile) |
| Loss on Drying | Gravimetric | < 0.5% |
Expected 1H NMR Profile (DMSO-d6, 400 MHz):
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δ 9.80 (s, 1H): Carbamate NH (Broad singlet, exchangeable).
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δ 8.05 (d, J=2.5 Hz, 1H): Aromatic H-2 (Positioned between Cl and CN, highly deshielded).
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δ 7.65 (dd, J=8.8, 2.5 Hz, 1H): Aromatic H-6.
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δ 7.55 (d, J=8.8 Hz, 1H): Aromatic H-5 (Orthogonal to Cl).
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δ 1.48 (s, 9H): tert-Butyl group.
Handling & Safety
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Hazard Classification: GHS07 (Warning).
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over long periods.
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Stability: Stable under normal laboratory conditions. Avoid strong acids (cleaves Boc) and strong bases (hydrolysis) unless intended.
References
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Compound Identity & Properties: ChemScene. (n.d.). Tert-butyl (4-chloro-3-cyanophenyl)carbamate. Retrieved from
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Synthetic Application (ACLY Inhibitors): Wei, Z., et al. (2020). ACLY Inhibitors and Uses Thereof. World Intellectual Property Organization Patent WO2020097408A1. Retrieved from
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Parent Amine Utility: BenchChem. (n.d.). 5-Amino-2-chlorobenzonitrile Properties. Retrieved from
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General Boc Protection Protocols: Organic Chemistry Portal. (n.d.). Protection of Amino Groups. Retrieved from
